molecular formula C27H32N4O7S B1662610 SSR 69071 CAS No. 344930-95-6

SSR 69071

Cat. No.: B1662610
CAS No.: 344930-95-6
M. Wt: 556.6 g/mol
InChI Key: DRZXDZYWZSKFDL-UHFFFAOYSA-N
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Description

SSR 69071 is a potent, orally active inhibitor of human leukocyte elastase. It is known for its high affinity and species-selectivity, making it a valuable compound in various scientific research applications. The chemical name of this compound is 2-[[6-Methoxy-4-(1-methylethyl)-1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl]methoxy]-9-[2-(1-piperidinyl)ethoxy]-4H-pyrido[1,2-a]pyrimidin-4-one .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SSR 69071 involves multiple steps, including the formation of the benzisothiazol-3(2H)-one-1,1-dioxide core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents such as ethanol and dimethyl sulfoxide, with the final product being purified to a high degree of purity (≥98%) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. The compound is typically stored at +4°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

SSR 69071 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The conditions for these reactions are carefully controlled to ensure the desired products are formed .

Major Products Formed

Scientific Research Applications

SSR 69071 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SSR 69071

This compound is unique due to its high affinity and selectivity for human leukocyte elastase. It displays species-selectivity, with significantly lower inhibition constants for human elastase compared to elastases from other species. This makes it a valuable tool in research focused on human-specific pathways and therapeutic applications .

Biological Activity

SSR 69071 is a small molecule compound developed primarily as a potent inhibitor of human leukocyte elastase (HLE). It has been studied for its potential therapeutic applications in various conditions, including inflammatory diseases and cardiac injuries. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in different models, and relevant case studies.

This compound functions by inhibiting neutrophil elastase, an enzyme that plays a significant role in tissue damage during inflammation. The compound demonstrates high affinity for HLE, with an inhibition constant (IC50) reported at approximately 3.9 nM . This selective inhibition helps mitigate the pathological effects associated with excessive elastase activity, particularly in conditions such as chronic obstructive pulmonary disease (COPD) and ischemia-reperfusion injury.

Key Characteristics

PropertyValue
Drug TypeSmall molecule
SynonymsSSR-69071
TargetELA2 (Elastase)
MechanismElastase inhibitor
Therapeutic AreasNeoplasms, Infectious Diseases, Congenital Disorders
Clinical StatusDiscontinued

Inhibition Studies

This compound has shown remarkable potency in various preclinical models. For instance:

  • Inhibition of HLE : In vitro studies have established this compound as a high-affinity inhibitor of HLE, with a Ki value of 0.0168 nM .
  • Ex Vivo Efficacy : In bronchoalveolar lavage fluid from mice treated with this compound, significant inhibition of HLE was observed .

Efficacy in Animal Models

  • Acute Lung Injury : this compound significantly reduced acute lung hemorrhage induced by HLE in mice, with an effective dose (ED50) of 2.8 mg/kg .
  • Paw Edema Model : The compound effectively prevented edema induced by carrageenan and HLE in rats, demonstrating its anti-inflammatory properties with ED50 values of 2.2 mg/kg and 2.7 mg/kg respectively .
  • Cardiac Protection : In studies involving ischemia-reperfusion injury in rabbits, this compound reduced myocardial infarct size by approximately 39% when administered before ischemia and by 37% just before reperfusion . This suggests its potential role in protecting cardiac tissues during acute ischemic events.

Colitis Model

A study indicated that administration of this compound ameliorated DSS-induced colitis in SLPI-deficient mice by preventing intestinal epithelial barrier dysfunction caused by excessive neutrophil elastase activity . This finding underscores the therapeutic potential of this compound in managing inflammatory bowel diseases.

Cardiac Ischemia

In a controlled study involving anesthetized rabbits subjected to coronary artery occlusion, this compound was shown to decrease myocardial damage significantly, highlighting its potential application in treating acute coronary syndromes .

Properties

IUPAC Name

6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O7S/c1-18(2)20-14-19(36-3)15-22-25(20)27(33)31(39(22,34)35)17-38-23-16-24(32)30-11-7-8-21(26(30)28-23)37-13-12-29-9-5-4-6-10-29/h7-8,11,14-16,18H,4-6,9-10,12-13,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZXDZYWZSKFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)N(C2=O)COC3=CC(=O)N4C=CC=C(C4=N3)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047368
Record name SSR69071
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344930-95-6
Record name SSR-69071
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344930956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SSR69071
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SSR-69071
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96REB2D8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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